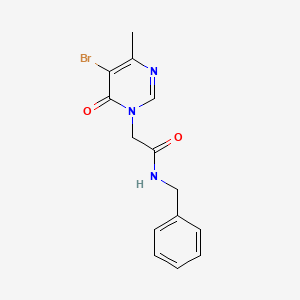![molecular formula C11H14N2O4S B7579528 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid, also known as OTZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. OTZ is a thiazole derivative that has been synthesized through a multi-step process involving the reaction of various chemical intermediates.
Aplicaciones Científicas De Investigación
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Mecanismo De Acción
The exact mechanism of action of 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid is not fully understood. However, it has been suggested that 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may exert its anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may also exert its neuroprotective properties by inhibiting oxidative stress and inflammation in the brain. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may exert its anti-cancer properties by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurodegenerative diseases. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the growth and proliferation of various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, there are also some limitations to using 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential for the treatment of various inflammatory diseases. Another potential direction is to investigate its neuroprotective properties and its potential for the treatment of various neurodegenerative diseases. Additionally, further research is needed to investigate its anti-cancer properties and its potential for the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid involves a multi-step process that starts with the reaction of 2-aminothiazole with ethyl bromoacetate to form 2-ethylthiazole-4-carboxylic acid. This intermediate is then reacted with oxalyl chloride to form 2-ethylthiazole-4-carbonyl chloride. The next step involves the reaction of this intermediate with 4-hydroxytetrahydrofuran to form 2-[(oxane-4-carbonyl)amino]methylthiazole-4-carbonyl chloride. This intermediate is then reacted with ammonia to form 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid.
Propiedades
IUPAC Name |
2-[(oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-10(7-1-3-17-4-2-7)12-5-9-13-8(6-18-9)11(15)16/h6-7H,1-5H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGHFXOQJXOMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)

![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)

![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)

![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylcarbamoyl)cyclopropane-1-carboxylic acid](/img/structure/B7579550.png)
